2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-28-20-10-8-14(2)12-21(20)30(26,27)24-15-9-11-18-16(13-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-13,24H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXIUKIOVIHIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activities, focusing on antimicrobial, anti-inflammatory, and neuroprotective properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 922063-00-1 |
The structure incorporates an ethoxy group, a methyl group, and a sulfonamide moiety attached to a dibenzo oxazepine core, with an 11-oxo group contributing to its reactivity and biological activity .
Antimicrobial Activity
Research indicates that compounds similar to 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their effectiveness against common pathogens. Notably:
- Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h demonstrated an MIC of 6.63 mg/mL against S. aureus.
These findings suggest that derivatives of this compound could serve as effective antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been documented extensively. In a related study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:
| Compound | Inhibition (%) at 3 hours |
|---|---|
| 4a | 94.69 |
| 4c | 89.66 |
| 4e | 87.83 |
These results indicate that sulfonamides can significantly reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of similar compounds targeting potassium channels (Kv2.1). Inhibiting Kv2.1 can potentially prevent neuronal cell apoptosis, making these compounds candidates for neuroprotection in conditions like ischemic stroke:
- IC50 values for selected derivatives were found to be as low as , indicating high potency in inhibiting Kv2.1 channels .
Case Studies
- Antimicrobial Efficacy : A clinical study involving the application of sulfonamide derivatives showed promising results in reducing bacterial load in infected patients, supporting their use as alternative treatments in antibiotic-resistant infections.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that the administration of compounds similar to 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide resulted in reduced infarct volume in rat models subjected to induced ischemia .
Scientific Research Applications
The compound 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of and a molecular weight of 424.47. It is characterized by an ethoxy group, a methyl group, and a sulfonamide moiety attached to a dibenzo oxazepine core, with an 11-oxo group contributing to its structural complexity. Compounds similar to this have potential biological activities, making them relevant in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound is relevant in medicinal chemistry, particularly as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
- Biological activities Potential areas of interest include antimicrobial, anti-inflammatory, and neuroprotective properties.
Interaction Studies
Interaction studies often involve:
- Analyzing binding affinities
- Assessing the compound's impact on cellular pathways
- Evaluating its efficacy in disease models
These studies are crucial for understanding the mechanism of action and potential side effects associated with the compound.
Similar Compounds
Several compounds share structural similarities with 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:
| Compound Name | Key Features |
|---|---|
| 4-Ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | Contains a fluoro group; potential for different biological activity. |
| N-Methyl-N-(6-fluoro-dibenzo[b,f][1,4]oxazepin)benzenesulfonamide | Methylated nitrogen; may exhibit altered pharmacological properties. |
| N-(2-Hydroxyethyl)-3-[6-Oxo-dibenzo[b,f][1,4]oxazepin]benzenesulfonamide | Hydroxyethyl substituent; could influence solubility and interaction profiles. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs in the literature, differing primarily in heterocyclic cores, substituents, and functional groups. Below is a systematic comparison:
Table 1: Structural and Pharmacological Comparison of Key Analogs
Key Observations :
Core Heterocycle Differences :
- The oxazepin core (as in the target compound and Compound 11c) replaces sulfur with oxygen in the seven-membered ring compared to thiazepine analogs (e.g., Compounds 29, 30). This substitution may alter electronic properties and metabolic stability .
- Thiazepine derivatives (e.g., Compound 29) exhibit higher D2 receptor antagonism (IC50: 12 nM), while oxazepin-based compounds (e.g., 11c) target protein-protein interactions (e.g., PEX5-PEX14) .
Substituent Effects :
- Ethyl/Methyl Groups (e.g., 10-ethyl in Compound 29 vs. 10-methyl in Compound 47) influence steric bulk and receptor binding. Methyl substitution improves solubility and blood-brain barrier penetration .
- Sulfonamide vs. Carboxamide Linkages : The target compound’s sulfonamide group may enhance hydrogen-bonding interactions compared to carboxamide derivatives (e.g., Compound 29) .
Pharmacological Selectivity :
- Thiazepine carboxamides (Compound 30) show improved selectivity for D2 over D3 receptors, attributed to the phenethyl substituent .
- Oxazepin acetamides (Compound 11c) demonstrate distinct activity in inhibiting peroxisomal protein interactions, highlighting scaffold versatility .
Synthetic Yields and Purification :
- Thiazepine derivatives (e.g., Compound 29) are synthesized via NaH-mediated alkylation or carbodiimide coupling, with yields ranging from 9% to 38% after HPLC purification .
- Oxazepin analogs (e.g., 11c) require methanesulfonyl chloride for functionalization, achieving 38% yield .
Data Tables
Table 2: Molecular Weight and Analytical Data
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| THF | Et₃N | 60 | 65 |
| Acetonitrile | None | RT | 85* |
| *Post-crystallization yield. |
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and dihedral angles in the dibenzooxazepine core (e.g., C19–H19 bond distance: 0.93 Å) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm; ethoxy group signals at δ 1.4 (triplet) and 4.1 (quartet) .
- ¹³C NMR : Carbonyl (C=O) resonance at δ 170–175 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 496.1668 .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase structures. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility (e.g., broadening of ethoxy signals at low temps) .
- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
- Complementary techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in X-ray structures .
Advanced: What methodologies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent modification : Synthesize analogs with varying substituents (e.g., methyl → trifluoromethyl) and assess biological activity .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ values against target kinases using fluorescence polarization assays .
- Cellular uptake : Quantify intracellular concentration via LC-MS/MS in cell lysates .
- Statistical modeling : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: How to design experiments probing its interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize the target kinase on a sensor chip to measure binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions .
- Mutagenesis studies : Engineer kinase mutants (e.g., T338A) to identify critical binding residues .
Advanced: What computational approaches model its pharmacokinetic or dynamic behavior?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to predict binding stability .
- ADMET prediction : Use tools like SwissADME to estimate logP (3.2), bioavailability (70%), and CYP450 inhibition .
- Docking studies : Glide or AutoDock Vina to screen against conformational ensembles of the target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
